molecular formula C11H16ClNO B1604029 3-(2-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1106941-26-7

3-(2-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B1604029
CAS No.: 1106941-26-7
M. Wt: 213.7 g/mol
InChI Key: KMJQMZFKHUFNIL-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1106941-26-7 . It has a molecular weight of 213.71 and its IUPAC name is this compound . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound’s InChI code is 1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions : Research has demonstrated the use of related compounds in organic synthesis processes. For instance, demethylation reactions involving methoxyphenyl compounds, similar to the methoxyphenyl group in 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, have been successfully carried out using pyridinium hydrochloride, showcasing the compound's potential as a starting material or intermediate in the synthesis of more complex molecules (Schmid et al., 2004).

  • Medicinal Chemistry and Pharmacological Potential : Pyrrolidine derivatives, like the this compound, have been studied for their potential medicinal properties. Compounds with a pyrrolidine core have been evaluated as anti-inflammatory agents, demonstrating significant activity and suggesting their potential utility in developing new therapeutic agents (Ikuta et al., 1987).

  • Material Science and Ligand Chemistry : Research into hybrid ligands incorporating pyrrolidine rings and other elements like tellurium has shown the synthesis of complex molecules that can form palladium(II) and mercury(II) complexes. These studies are crucial for developing new materials and catalysts in chemical reactions, indicating the versatility of pyrrolidine derivatives in material science (Singh et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Pyrrolidine compounds, such as “3-(2-Methoxyphenyl)pyrrolidine hydrochloride”, continue to be of great interest in drug discovery due to their versatile structure and diverse biological activities . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

3-(2-methoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJQMZFKHUFNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632580
Record name 3-(2-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106941-26-7
Record name 3-(2-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyphenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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